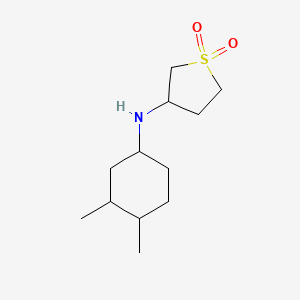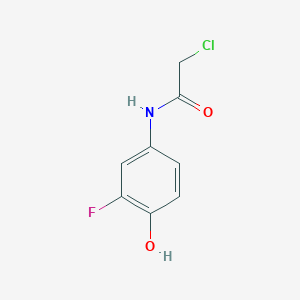
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide, commonly known as CHS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
CHS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CHS has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, CHS has been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides. In materials science, CHS has been studied for its potential use as a building block for the synthesis of novel materials.
Mechanism of Action
The mechanism of action of CHS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, CHS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. CHS has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
CHS has been shown to have various biochemical and physiological effects, depending on the specific application. In medicine, CHS has been found to reduce inflammation, inhibit tumor growth, and have anti-viral effects. In agriculture, CHS has been shown to inhibit the growth of various fungal and bacterial pathogens. In materials science, CHS has been studied for its potential use in the synthesis of novel materials with unique properties.
Advantages and Limitations for Lab Experiments
One advantage of using CHS in lab experiments is its relatively simple synthesis method, which allows for large-scale production. CHS is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of CHS is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are several future directions for the study of CHS. In medicine, further research is needed to fully understand the mechanism of action of CHS and its potential use in the treatment of various diseases. In agriculture, more studies are needed to determine the efficacy of CHS as an alternative to traditional pesticides. In materials science, further research is needed to explore the potential use of CHS as a building block for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, CHS is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method, stability under various conditions, and potential for use in medicine, agriculture, and materials science make it a promising area of research for future studies.
Synthesis Methods
CHS can be synthesized through a multistep process involving the reaction between 3-chloro-4-hydroxyaniline and cyclopropane sulfonic acid. The reaction is carried out in the presence of a suitable catalyst under controlled conditions. The resulting CHS compound is then purified using various techniques such as recrystallization and chromatography.
properties
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c10-8-5-6(1-4-9(8)12)11-15(13,14)7-2-3-7/h1,4-5,7,11-12H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNLDOPDHIJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)


![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)

![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)

![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)
![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)

![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)
